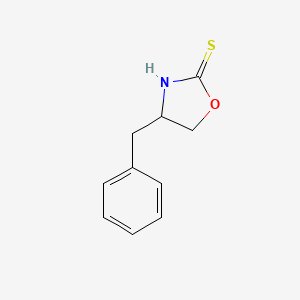

4-Benzyloxazolidine-2-thione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-1,3-oxazolidine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c13-10-11-9(7-12-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSUXYCBZFLXIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=S)O1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Chiral Auxiliaries in Enantioselective Transformations

Enantioselective synthesis, also known as asymmetric synthesis, is the process of selectively producing one enantiomer of a chiral compound. wikipedia.orgnumberanalytics.com Enantiomers, which are non-superimposable mirror images of each other, often exhibit markedly different pharmacological and toxicological profiles. rroij.com Consequently, the ability to synthesize a single, desired enantiomer is of paramount importance. wikipedia.orgwikipedia.org

Chiral auxiliaries are organic compounds that are temporarily attached to a starting material to guide the stereochemical outcome of a reaction. wikipedia.orgwikipedia.org This approach relies on the principle of diastereoselective transformations. By coupling the substrate with a chiral auxiliary, a new molecule is formed that possesses two or more stereocenters, making the resulting stereoisomers diastereomers. Diastereomers have different physical properties, which allows for their separation by standard laboratory techniques like crystallization or chromatography. wikipedia.orgwikipedia.org After the desired stereoselective reaction has been accomplished, the auxiliary is cleaved from the product and can often be recovered for reuse. wikipedia.orgsigmaaldrich.cn

While the use of stoichiometric amounts of a chiral auxiliary and the additional steps for its attachment and removal may seem less efficient than catalytic methods, it offers several advantages. wikipedia.org Reactions employing chiral auxiliaries are often highly versatile and well-established, providing a time-efficient route to enantiomerically pure products. wikipedia.orgwikipedia.org

An Overview of the Oxazolidinethione Scaffold in Stereocontrolled Reactions

The oxazolidinethione scaffold is a heterocyclic framework that has proven to be a highly effective chiral auxiliary in a variety of asymmetric transformations. acs.org The general structure consists of a five-membered ring containing both oxygen and nitrogen atoms, with a thione (C=S) group at the 2-position. The presence of the thione group is significant as it can influence the reactivity of the molecule.

This scaffold is particularly well-suited for directing aldol (B89426) reactions, a fundamental carbon-carbon bond-forming reaction in organic synthesis. acs.orgacs.org By acylating the nitrogen of the oxazolidinethione, a chiral N-acyl derivative is formed. The enolates generated from these N-acyl oxazolidinethiones exhibit high levels of stereocontrol in their reactions with aldehydes, leading to the formation of syn- or anti-aldol products with excellent diastereoselectivity. acs.orgscielo.org.mx The stereochemical outcome can often be controlled by the choice of metal counterion and reaction conditions. scielo.org.mx

The effectiveness of the oxazolidinethione scaffold stems from its ability to form well-defined, chelated transition states. The C4-substituent on the oxazolidinethione ring plays a crucial role in shielding one face of the enolate, thereby directing the approach of the electrophile to the opposite face. ub.edu This steric hindrance is a key factor in achieving high levels of asymmetric induction. ub.edu Furthermore, the oxazolidinethione auxiliary can be efficiently removed under mild conditions, preserving the newly created stereocenters in the product. acs.org

The Historical Context and Evolution of 4 Benzyloxazolidine 2 Thione As a Chiral Inducer

Established Synthetic Routes from Amino Alcohols

The most common and well-established methods for synthesizing this compound begin with the corresponding chiral amino alcohol. These routes are valued for their reliability and the high optical purity of the resulting products.

Conversion of Phenylalaninol to this compound

The primary precursor for the synthesis of (S)- or (R)-4-benzyloxazolidine-2-thione is the chiral amino alcohol phenylalaninol. Phenylalaninol is readily and inexpensively prepared on a large scale through the reduction of the corresponding amino acid, phenylalanine. uni-halle.deescholarship.orggla.ac.ukgoogle.com A common method for this reduction involves the use of sodium borohydride (B1222165) in combination with iodine in a solvent such as tetrahydrofuran (B95107) (THF), which generates diborane (B8814927) in situ for the reduction of the carboxylic acid. uni-halle.dedtu.dk Once obtained, the phenylalaninol is cyclized to form the desired oxazolidinethione ring system.

Utilization of Carbon Disulfide and Thiophosgene (B130339) Reagents

Two principal reagents are employed for the cyclization of phenylalaninol: carbon disulfide (CS₂) and thiophosgene (CSCl₂). mdpi.comresearchgate.net

The reaction with carbon disulfide is typically performed in the presence of a base, such as potassium hydroxide (B78521) or potassium carbonate, and often requires heating. gla.ac.ukdtu.dk A general mechanism involves the initial reaction of the amino group with CS₂ to form a dithiocarbamate (B8719985) intermediate. Subsequent intramolecular nucleophilic attack by the hydroxyl group on the thiocarbonyl moiety leads to the formation of the oxazolidinethione ring. acs.orgacs.orgtandfonline.com However, this method can be complicated by the formation of the isomeric byproduct, 4-benzylthiazolidine-2-thione, particularly under harsh reaction conditions (e.g., excess CS₂ and prolonged heating), which can complicate purification. acs.orgacs.org

Thiophosgene , being more reactive than carbon disulfide, offers a more efficient alternative. The reaction of phenylalaninol with thiophosgene is generally carried out at low temperatures (e.g., 0 °C) in the presence of a non-nucleophilic base like triethylamine (B128534) in a chlorinated solvent. researchgate.net This method typically provides higher yields of the desired this compound with minimal byproduct formation, making it a preferred route for achieving high purity. researchgate.net

Table 1: Comparison of Conventional Synthesis Methods for this compound This table is interactive and can be sorted by clicking on the headers.

| Reagent | Precursor | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Carbon Disulfide | (S)-Phenylalaninol | KOH (aq) | - | 110 °C | 83% | dtu.dk |

| Carbon Disulfide | (R)-Phenylalaninol | KOH (aq) | - | 110 °C | 92% | gla.ac.uk |

| Thiophosgene | Homochiral β-amino alcohols | Triethylamine | Dichloromethane (B109758) | 0 °C to RT | N/A | researchgate.net |

Development of Improved and Environmentally-Benign Synthesis Protocols

While traditional methods are effective, ongoing research focuses on developing synthetic protocols that are more efficient, safer, and environmentally friendly, aligning with the principles of green chemistry. encyclopedia.pubyale.eduepitomejournals.commdpi.com

Application of Xanthate Reagents in Oxazolidinethione Formation

Xanthates, which are O-alkyl carbonodithioates, are versatile reagents in organic synthesis and can serve as alternatives to the highly toxic and volatile carbon disulfide for introducing a thiocarbonyl group. rsc.orgresearchgate.netresearchgate.net The synthesis of xanthates themselves often involves the reaction of an alcohol with carbon disulfide and a base. While xanthates are widely used for creating other sulfur-containing compounds, their direct application as a cyclizing agent for the one-pot synthesis of this compound from amino alcohols is not extensively documented in current literature. The conventional pathways predominantly rely on the more direct reactivity of carbon disulfide or thiophosgene with the amino alcohol.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comrsc.orgbenthamdirect.comdiva-portal.org The synthesis of this compound and related chiral auxiliaries has been shown to benefit significantly from this technology. mdpi.comresearchgate.net

When reacting phenylalaninol with carbon disulfide, microwave irradiation can dramatically reduce the reaction time from hours to minutes while improving the yield. mdpi.comresearchgate.net For instance, studies have shown that specific conditions under microwave heating can selectively favor the formation of the desired oxazolidine-2-thione over the thiazolidine-2-thione byproduct. mdpi.com This enhanced selectivity and efficiency make microwave-assisted synthesis a greener and more practical approach for preparing these important chiral auxiliaries.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Oxazolidinethiones This table is interactive and can be sorted by clicking on the headers.

| Substrate | Method | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| (S)-Phenylalaninol | Conventional (CS₂) | Basic media, heat | 16-24 h | Moderate | mdpi.com |

| (S)-Phenylalaninol | Microwave (CS₂) | DMSO, 110 °C | 120 min | 90% (for thiazolidine-2-thione) | mdpi.com |

| (S)-Phenylglycinol | Microwave (CS₂) | Et₃N, 100 °C | 15 min | 85% (for oxazolidine-2-thione) | mdpi.com |

| (S)-Valinol | Microwave (CS₂) | Et₃N, 100 °C | 15 min | 89% (for oxazolidine-2-thione) | mdpi.com |

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound, thereby minimizing waste and simplifying purification. Key factors to consider include the choice of reagent, solvent, base, and temperature.

As mentioned, the choice between carbon disulfide and thiophosgene can significantly impact the purity of the final product, with thiophosgene generally yielding a cleaner reaction. researchgate.net When using carbon disulfide, careful control of reaction time and temperature is necessary to suppress the formation of the thermodynamically more stable thiazolidine-2-thione byproduct. mdpi.comacs.orgacs.org The selection of the base and solvent system also plays a critical role. For example, microwave-assisted syntheses have been optimized by screening different solvents and bases to achieve the best outcomes for either the oxazolidinethione or thiazolidinethione product. mdpi.com The move towards solvent-free or "neat" reaction conditions, often facilitated by techniques like grinding or microwave irradiation, represents a significant step in making the synthesis more environmentally benign by reducing solvent waste. mdpi.com

Access to Specific Enantiomers of this compound

The preparation of enantiomerically pure forms of this compound typically starts from the corresponding chiral amino alcohols, (R)- or (S)-phenylalaninol. pitt.edu These precursors are readily available through the reduction of the amino acids (R)- or (S)-phenylalanine. pitt.edu

Two primary methods have been reported for the cyclization of phenylalaninol to the desired oxazolidine-2-thione.

One approach involves the reaction of the chiral amino alcohol with carbon disulfide. For instance, the synthesis of (S)-4-benzyl-oxazolidine-2-thione can be accomplished by treating (S)-phenylalaninol with carbon disulfide in the presence of sodium bicarbonate and hydrogen peroxide. google.com This one-pot reaction proceeds with a high yield of 99%. google.com An alternative procedure using carbon disulfide and aqueous sodium carbonate at an elevated temperature has also been described, affording the product in a 63% yield. pitt.edu However, this latter method may lead to the formation of the thiazolidinethione as a byproduct. pitt.edu

A more efficient and higher-yielding method utilizes thiophosgene as the cyclizing agent. pitt.edu Treatment of the chiral amino alcohol with thiophosgene and a base like triethylamine in a suitable solvent such as dichloromethane provides the corresponding this compound in an excellent yield of 95%. pitt.edu This method is generally preferred due to its high efficiency and cleaner reaction profile. pitt.edu

The specific rotation values are used to confirm the enantiopurity of the synthesized compounds. For example, (S)-4-benzyl-oxazolidine-2-thione has a reported specific rotation of [α]D -91.8 (c 2.93, CHCl3). google.com

The following table summarizes the key synthetic routes to the enantiomers of this compound.

| Enantiomer | Starting Material | Key Reagents | Yield (%) | Specific Rotation | Reference |

| (S) | (S)-Phenylalaninol | Carbon disulfide, Sodium bicarbonate, Hydrogen peroxide | 99 | [α]¹⁷D -91.8 (c 2.93, CHCl₃) | google.com |

| (R) or (S) | (R)- or (S)-Phenylalaninol | Carbon disulfide, Aqueous sodium carbonate | 63 | Not specified | pitt.edu |

| (R) or (S) | (R)- or (S)-Phenylalaninol | Thiophosgene, Triethylamine | 95 | Not specified | pitt.edu |

Fundamental Reactivity Patterns of the Oxazolidinethione Moiety

The oxazolidinethione ring system possesses distinct electronic features that govern its reaction pathways. The interplay between the nitrogen, the carbonyl-equivalent thione group, and the ring oxygen defines its chemical character.

Nucleophilic and Electrophilic Characteristics

The oxazolidinethione moiety exhibits both nucleophilic and electrophilic properties, making it a versatile participant in a variety of chemical reactions. A nucleophile is a chemical species that donates a pair of electrons to form a new covalent bond, while an electrophile accepts an electron pair. masterorganicchemistry.comallen.in

The nitrogen atom within the ring, with its lone pair of electrons, can act as a nucleophile. However, its nucleophilicity is often attenuated by delocalization of the lone pair into the thiocarbonyl group (C=S). The thione sulfur atom itself can also exhibit nucleophilic character. Conversely, the carbon atom of the thiocarbonyl group is electrophilic due to the polarization of the C=S double bond, where the more electronegative sulfur atom draws electron density away from the carbon. youtube.com This electrophilic carbon is susceptible to attack by nucleophiles.

The molecule's ability to act as either a nucleophile or an electrophile is central to its function. For instance, the thione group can engage in nucleophilic addition reactions, a characteristic that distinguishes it from the ketone group in corresponding oxazolidinones.

Role of the Thione Sulfur in Reactivity

The presence of the thione sulfur atom is critical to the unique reactivity of the oxazolidinethione scaffold, setting it apart from its oxazolidinone analog. The sulfur atom influences the electronic properties and reaction pathways of the molecule in several key ways.

The thione group is highly reactive and allows the compound to participate in numerous transformations. The sulfur atom's size and polarizability make it a soft Lewis base, which influences its interaction with various reagents. The acidity at the thione sulfur is higher compared to the corresponding oxygen in an oxazolidinone, which facilitates processes like metal coordination in catalytic cycles.

Key reactions involving the thione sulfur include:

Oxidation : The thione group can be oxidized to the corresponding sulfoxide (B87167) or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA). Oxidative desulfurization has been reported for N-acyloxazolidinethiones using mCPBA. researchgate.net

Reduction : The C=S group can be reduced to a thiol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution : The electrophilic nature of the thiocarbonyl carbon allows for nucleophilic substitution reactions, where the thione group can be replaced by other nucleophiles.

The distinct reactivity of the thione group is leveraged in various synthetic applications, particularly in asymmetric synthesis where its coordination to Lewis acids plays a pivotal role in stereocontrol.

Derivatization Strategies for this compound

Functionalization of the this compound scaffold, particularly at the nitrogen atom, is a common strategy to install various acyl groups, which then undergo stereoselective transformations.

N-Acylation Protocols and Scope

N-acylation is a fundamental derivatization strategy for oxazolidinethiones. pitt.edu This process attaches an acyl group to the nitrogen atom, activating the α-protons for subsequent enolization and asymmetric reactions. Several standard methods are employed for N-acylation. pitt.edu

One common approach involves the deprotonation of the N-H bond with a base to form a lithium or sodium salt, which is then treated with an acyl chloride or a mixed anhydride. pitt.edu Alternatively, direct acylation can be achieved by reacting the oxazolidinethione with an acid chloride in the presence of a tertiary amine base like triethylamine. pitt.edu These methods are broadly applicable to a wide range of acylating agents, allowing for the synthesis of a diverse library of N-acyl oxazolidinethiones.

| Reagent 1 | Reagent 2 | Base | Product | Reference |

| This compound | Acyl Chloride | Lithium or Sodium Salt | N-Acyl-4-benzyloxazolidine-2-thione | pitt.edu |

| This compound | Mixed Anhydride | Lithium or Sodium Salt | N-Acyl-4-benzyloxazolidine-2-thione | pitt.edu |

| This compound | Acid Chloride | Triethylamine | N-Acyl-4-benzyloxazolidine-2-thione | pitt.edu |

| (S)-4-benzyloxazolidine-2-thione | α,β-unsaturated acid chloride | Triethylamine | N-Acyl-(S)-4-benzyloxazolidine-2-thione | mun.ca |

This table summarizes common N-acylation protocols for this compound.

Exploration of Other Functionalization Pathways

Beyond N-acylation, other functionalization pathways have been explored to modify the this compound scaffold. These methods expand the synthetic utility of the chiral auxiliary.

N-Sulfonylation : The nitrogen atom can be functionalized with sulfonyl groups. The N-sulfonylation of oxazolidinethiones has been successfully performed using various sulfonyl chlorides, yielding enantiopure sulfonamido derivatives. researchgate.net The N-selectivity of this reaction can be confirmed by spectroscopic methods like 13C NMR. researchgate.net

S-Alkylation : The nucleophilic character of the sulfur atom allows for alkylation at this position. For example, derivatives with aglycone-type moieties attached to the sulfur atom have been synthesized and studied for their biological activity. researchgate.net

Reactions at the Thiocarbonyl : As previously mentioned, the thione group can undergo oxidation and reduction. These transformations provide access to different classes of compounds while potentially retaining the chiral information at the C4 position.

Transformations Involving the this compound Scaffold

The primary application of this compound is as a chiral auxiliary in asymmetric synthesis. researchgate.net After guiding a stereoselective reaction, the auxiliary can be cleaved and removed, often allowing for its recovery.

The N-acylated derivatives are particularly important for asymmetric aldol additions. researchgate.netscribd.com The enolates generated from these N-acyl oxazolidinethiones react with aldehydes to produce aldol adducts with high diastereoselectivity. pitt.eduscribd.com The sulfur atom's high affinity for Lewis acids like titanium(IV) chloride is crucial for forming chelated transition states that dictate the stereochemical outcome of these reactions. pitt.eduscribd.com For example, titanium enolates of N-glycolyloxazolidinethiones have been used for highly anti-selective aldol additions. scribd.com

Furthermore, the oxazolidinethione ring can be transformed into other heterocyclic systems. For instance, it can serve as a precursor for the synthesis of N-substituted 2,4-thiazolidinediones. acs.org The scaffold can also be deprotected under specific reaction sequences to furnish a primary amine, which is a valuable functional group in many complex molecules. researchgate.net

| Reaction Type | Reagents | Key Feature | Product Type | Reference |

| Asymmetric Aldol Addition | N-Acyl oxazolidinethione, Aldehyde, Lewis Acid (e.g., TiCl4) | Chelation control via thione sulfur | Chiral β-hydroxy carbonyl compounds | researchgate.netpitt.eduscribd.com |

| Auxiliary Cleavage | Various (e.g., hydrolysis, reduction) | Removal of the chiral auxiliary | Chiral carboxylic acids, alcohols, or amines | researchgate.net |

| Heterocycle Transformation | Specific reagents | Ring-opening and re-cyclization | e.g., 2,4-Thiazolidinediones | acs.org |

This table highlights key transformations involving the this compound scaffold.

Oxidation and Reduction Pathways of the Thione Group

The thione group (C=S) within the this compound scaffold is susceptible to both oxidation and reduction, leading to a variety of derivatives. These transformations are key to modifying the electronic properties and reactivity of the molecule.

Oxidation: The sulfur atom of the thione can be oxidized to form the corresponding sulfoxide or, under stronger conditions, the sulfone. These reactions typically employ peroxide-based reagents. For instance, the use of meta-chloroperbenzoic acid (m-CPBA) can convert the thione into its S-oxide derivative. mdpi.com This transformation alters the electronic nature of the ring, making it more analogous to the well-known Evans oxazolidinones. A patent has also described the use of hydrogen peroxide to synthesize related oxazolidine-2-thiones. google.com

Reduction: Conversely, the thione group can be reduced to a thiol. This reaction is typically accomplished using powerful reducing agents. Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed for this purpose, resulting in the corresponding thiol derivative.

The table below summarizes the primary oxidation and reduction pathways for the thione group in oxazolidine-2-thione derivatives.

| Transformation | Reagent(s) | Product Type |

| Oxidation | Hydrogen peroxide, m-Chloroperbenzoic acid (m-CPBA) | Sulfoxide, Sulfone |

| Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) | Thiol |

Nucleophilic Substitution Reactions

The 1,3-oxazolidine-2-thione (B1225483) moiety possesses two potential nucleophilic sites: the sulfur and nitrogen atoms. researchgate.net This dual reactivity allows for a range of nucleophilic substitution reactions, leading to diverse molecular architectures.

S-Alkylation and S-Arylation: The sulfur atom is the more common site for nucleophilic attack. Chemoselective S-arylation has been achieved using copper-catalyzed cross-coupling reactions. mdpi.comresearchgate.net In these reactions, carbohydrate-anchored oxazolidine-2-thiones react with aryl iodides in the presence of a copper(I) iodide catalyst and a ligand such as dimethylethylenediamine (DMEDA) to yield S-arylated products. mdpi.com This method is effective and tolerates various functional groups. mdpi.com

N-Acylation and Subsequent Rearrangements: While S-alkylation is common, reactions can also occur at the nitrogen atom. N-acylation with reagents like bromoacetyl bromide can lead to an intramolecular nucleophilic substitution, resulting in a novel rearrangement to form N-substituted 2,4-thiazolidinediones. researchgate.net Furthermore, protecting the nitrogen with a di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) group can influence the reactivity. N-Boc protected oxazolidinethiones have been shown to undergo ring-opening reactions when attacked by nucleophiles at the C5 position. researchgate.net Under certain conditions, such as treatment with iodide under microwave irradiation, N-protected derivatives can rearrange to the isomeric thiazolidinone. researchgate.net

The following table outlines key nucleophilic substitution reactions involving this compound derivatives.

| Reaction Type | Nucleophile / Reagent | Catalyst / Conditions | Product |

| S-Arylation | Aryl iodide | Copper iodide (CuI), DMEDA, Cs₂CO₃, Dioxane | S-Aryl-oxazoline |

| N-Acylation / Rearrangement | Bromoacetyl bromide | - | N-substituted 2,4-thiazolidinedione |

| Rearrangement | Iodide | Microwave | Thiazolidinone |

Stereoselective Reactions Mediated by 4 Benzyloxazolidine 2 Thione Auxiliaries

Asymmetric Aldol (B89426) Reactions Employing 4-Benzyloxazolidine-2-thione Derivatives

Asymmetric aldol reactions are a cornerstone of modern organic synthesis, enabling the stereocontrolled construction of carbon-carbon bonds and the formation of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. The use of N-acyl derivatives of this compound has been instrumental in achieving high levels of diastereoselectivity and enantioselectivity in these reactions.

The stereochemical course of aldol reactions mediated by N-acyl-4-benzyloxazolidine-2-thione is highly dependent on the geometry of the enolate intermediate. Both boron and titanium enolates have been extensively studied, with each offering distinct advantages and stereochemical outcomes.

Boron enolates, typically generated using reagents like dibutylboron triflate (Bu₂BOTf) in the presence of a tertiary amine, are known to reliably form (Z)-enolates. This geometric preference is crucial for achieving high diastereoselectivity in the subsequent aldol addition. The formation of a six-membered, chair-like transition state is a key feature of boron-mediated aldol reactions, leading to predictable stereochemical outcomes.

Titanium enolates, often generated from the corresponding N-acyl derivative using titanium tetrachloride (TiCl₄) and a hindered amine base such as N,N-diisopropylethylamine (DIPEA) or sparteine, also play a pivotal role in asymmetric aldol additions. The nature of the ligands on the titanium atom and the reaction conditions can be modulated to influence the enolate geometry and the subsequent stereoselectivity. For instance, chlorotitanium enolates of N-propionylthiazolidine-2-thione, a closely related analog, have been shown to be effective in producing syn-aldol adducts.

Lewis acids are crucial in aldol reactions as they activate the aldehyde electrophile, thereby accelerating the reaction rate and influencing the stereochemical outcome. The choice of Lewis acid can determine whether the reaction proceeds through a chelated or non-chelated transition state, which in turn dictates the facial selectivity of the enolate addition to the aldehyde.

In the context of titanium-mediated aldol reactions, titanium tetrachloride not only facilitates enolate formation but also acts as the Lewis acid to activate the aldehyde. The stoichiometry of the Lewis acid can be critical. Different ratios of TiCl₄ can lead to different aldol adducts, highlighting the delicate balance of interactions within the reaction.

The addition of chiral ligands can further enhance the stereocontrol of the reaction. While the primary source of chirality in these reactions is the this compound auxiliary itself, external chiral ligands can be used in conjunction with the metal center to create a more defined and asymmetric environment, leading to improved enantioselectivity. For example, the use of chiral ligands like (-)-sparteine (B7772259) in titanium-mediated reactions has been shown to afford high levels of stereoselectivity.

The stereochemical outcome of aldol reactions involving N-acyl-4-benzyloxazolidine-2-thione derivatives can often be rationalized by considering two competing transition state models: chelation-controlled and non-chelation-controlled.

In a chelation-controlled transition state, the metal center of the Lewis acid coordinates to both the carbonyl oxygen of the aldehyde and a Lewis basic group on the aldehyde substrate (e.g., an α- or β-alkoxy group). This bidentate coordination locks the aldehyde in a rigid conformation, leading to a highly organized, chair-like transition state. This model is often invoked to explain the formation of syn-diol products.

Conversely, in a non-chelation-controlled transition state, the Lewis acid coordinates only to the carbonyl oxygen of the aldehyde. In this scenario, the stereochemical outcome is dictated by steric and electronic factors, as described by the Felkin-Anh model. This model predicts the nucleophilic attack of the enolate from the least hindered face of the aldehyde. The facial selectivity in aldol additions involving the chlorotitanium enolate of N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one is believed to proceed through a non-chelated transition state to give the 'Evans syn' aldol product.

The choice of metal enolate and Lewis acid is a determining factor in which transition state is favored. Boron enolates typically proceed through a well-defined, non-chelated Zimmerman-Traxler transition state. Titanium enolates, however, can participate in either pathway depending on the reaction conditions and the nature of the substrates.

The primary goal of using chiral auxiliaries like this compound is to achieve high levels of both diastereoselective and enantioselective control. The benzyl (B1604629) group at the 4-position of the oxazolidinethione ring effectively shields one face of the enolate, directing the approach of the aldehyde from the less hindered side. This steric control is the basis for the high diastereoselectivity observed in these reactions.

For instance, the reaction of the titanium enolate of N-propionyl-(4S)-benzyl-1,3-thiazolidin-2-one with various aryl aldehydes has been shown to produce the corresponding 'Evans syn' aldol adducts with good to excellent diastereoselectivity. The diastereomeric ratios (d.r.) achieved in these reactions are often high, as illustrated in the table below.

Table 1: Diastereoselectivity in the Titanium-Mediated Aldol Reaction of N-Propionyl-(4S)-benzyl-1,3-thiazolidin-2-one with Various Aldehydes

| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |

|---|---|---|

| Benzaldehyde | 97:3 | 86 |

| 4-Chlorobenzaldehyde | 93:7 | 70 |

| 2,4-Dichlorobenzaldehyde | 85:15 | 75 |

| 4-Methoxybenzaldehyde | 90:10 | 78 |

Data compiled from studies on the analogous N-propionyl-(4S)-benzyl-1,3-thiazolidin-2-one.

The enantioselectivity of the reaction is a direct consequence of using an enantiomerically pure chiral auxiliary. Since the auxiliary is derived from a chiral source (e.g., an amino acid), the resulting aldol products are also enantiomerically enriched. After the reaction, the chiral auxiliary can be cleaved from the aldol product, typically through hydrolysis or aminolysis, to yield the desired chiral β-hydroxy acid, ester, or amide, and the auxiliary can often be recovered and reused.

Other Asymmetric Transformations with this compound Auxiliaries

Beyond the widely studied aldol reaction, this compound auxiliaries have potential applications in other asymmetric transformations that proceed through enolate intermediates.

Asymmetric α-aminoxylation is a powerful method for the synthesis of chiral α-hydroxy carbonyl compounds, which are valuable synthetic intermediates. This reaction involves the reaction of a metal enolate with an electrophilic oxygen source, such as a nitroso compound (e.g., nitrosobenzene). The chiral auxiliary attached to the enolate directs the approach of the electrophile, leading to the formation of an α-aminooxy adduct with high stereocontrol.

While the general principle of using chiral auxiliaries to control the stereochemistry of α-aminoxylation is well-established, specific and detailed research findings on the application of this compound in this context are not as extensively documented as its use in aldol reactions. However, the principles of facial selectivity governed by the chiral auxiliary, as demonstrated in aldol reactions, are expected to be applicable. The enolate generated from an N-acyl-4-benzyloxazolidine-2-thione would present a sterically hindered face, directing the electrophilic aminoxylating agent to the opposite face, thus inducing asymmetry in the newly formed stereocenter. Subsequent cleavage of the N-O bond would afford the desired α-hydroxy carbonyl product. Further research in this area would be beneficial to fully explore the potential of this auxiliary in α-aminoxylation reactions.

Carbon-Sulfur Bond Formation

The formation of carbon-sulfur bonds in a stereocontrolled manner is a significant challenge in organic synthesis. The this compound auxiliary has been instrumental in addressing this challenge. Specifically, N-enoyl derivatives of this auxiliary have been shown to undergo highly diastereoselective intramolecular conjugate additions of the thione sulfur atom.

This intramolecular sulfur transfer reaction is effectively promoted by Brønsted acids, leading to the formation of products with excellent diastereocontrol. For a range of alkyl-substituted N-enoyl systems, diastereomeric ratios often exceed 98:2. This method is also applicable to β,β-disubstituted N-enoyl substrates, enabling the creation of quaternary stereocenters featuring a C-S bond with high levels of selectivity.

Lewis acids also play a crucial role in activating N-acyl (S)-4-benzyloxazolidine-2-thiones and controlling the stereoselectivity of subsequent reactions. A common mechanism involves a bidentate Lewis acid coordinating to both the thiocarbonyl sulfur and the carbonyl oxygen of the N-acyl group. This chelation locks the conformation of the N-acyl group, presenting a sterically biased face of the resulting enolate to an incoming electrophile, thus directing the stereochemical outcome of the reaction.

Table 1: Stereoselective Carbon-Sulfur Bond Formation

| Reaction Type | Promoter/Catalyst | Key Features | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Intramolecular Conjugate Addition | Brønsted Acids | Forms C-S bond and a new stereocenter. | >98:2 |

| General Electrophilic Addition | Lewis Acids (Chelation Control) | Locks conformation for facial selectivity. | High |

Applications of 4 Benzyloxazolidine 2 Thione in Complex Molecule Synthesis

Utilization in the Total Synthesis of Natural Products and Bioactive Compounds

The primary application of 4-Benzyloxazolidine-2-thione and its analogs in the synthesis of natural products lies in its role as a chiral auxiliary to direct stereoselective transformations, most notably aldol (B89426) reactions. These reactions are fundamental to the construction of the polyketide and polypropionate frameworks prevalent in many biologically active natural products.

While direct, numerous examples of this compound in a wide array of published total syntheses are not broadly documented in readily available literature, the principles of its application are well-established through extensive studies on analogous oxazolidinone and thiazolidinethione auxiliaries. These auxiliaries have been instrumental in the synthesis of fragments of numerous complex natural products, including macrocyclic antibiotics. The stereochemical outcomes of reactions employing these auxiliaries are generally predictable, allowing for the reliable construction of intricate stereochemical arrays.

Table 1: Application of Related Chiral Auxiliaries in Natural Product Synthesis

| Natural Product/Bioactive Compound | Chiral Auxiliary Type | Key Reaction | Reference |

| (-)-Cytoxazone | N-acylthiazolidinethione | Asymmetric Aldol Addition | nih.gov |

Role in the Preparation of Enantiomerically Pure Intermediates for Pharmaceuticals

The stereochemical purity of a pharmaceutical agent is often critical to its therapeutic efficacy and safety profile. Chiral auxiliaries, including this compound, play a pivotal role in the synthesis of enantiomerically pure building blocks that are subsequently incorporated into active pharmaceutical ingredients (APIs).

The oxazolidinone structural motif, of which this compound is a sulfur-containing analog, is itself a key pharmacophore in a class of antibiotics. For instance, Linezolid , an important antibiotic used to treat serious bacterial infections, features a central oxazolidinone ring. The synthesis of Linezolid and its analogs often involves the construction of a key chiral epoxide or amino alcohol intermediate. While various synthetic routes to Linezolid exist, some strategies employ chiral auxiliaries to establish the critical stereocenter. The principles of asymmetric synthesis guided by chiral auxiliaries like this compound are directly applicable to the preparation of such enantiopure intermediates.

The synthesis of chiral β-amino alcohols, which are versatile intermediates for a wide range of pharmaceuticals, can be achieved with high stereocontrol using chiral auxiliaries. westlake.edu.cn The aldol adducts derived from N-acylated this compound can be transformed into the corresponding chiral β-amino alcohols through reduction of the carbonyl group and subsequent cleavage of the auxiliary. This strategy provides access to enantiomerically enriched building blocks for drug discovery and development.

Furthermore, the synthesis of β-lactams, the core structural unit of penicillin and cephalosporin (B10832234) antibiotics, can be approached using stereoselective methods that may involve chiral auxiliaries. The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) with an imine, is a common method for β-lactam synthesis, and the use of chiral auxiliaries on either the ketene or the imine component can induce diastereoselectivity.

Table 2: Pharmaceutical Intermediates Accessible Using Chiral Oxazolidinone/Thione Auxiliaries

| Pharmaceutical Intermediate Class | Relevant Pharmaceutical Agent(s) | Synthetic Strategy |

| Chiral Amino Alcohols | Linezolid, Tedizolid | Asymmetric Aldol Reaction, Reduction, Auxiliary Cleavage |

| Chiral β-Lactam Precursors | Penicillins, Cephalosporins, Carbapenems | Asymmetric Staudinger Cycloaddition |

Development of Chiral Catalysts and Ligands Incorporating the Oxazolidinethione Moiety

Beyond its role as a stoichiometric chiral auxiliary, the this compound scaffold has the potential to be incorporated into chiral ligands for asymmetric catalysis. The development of such ligands allows for the use of catalytic amounts of a chiral director, making the synthetic process more efficient and atom-economical.

The oxazoline (B21484) and bis(oxazoline) (BOX) ligand families are among the most successful and widely used classes of chiral ligands in asymmetric catalysis. These ligands, when complexed with a metal center (e.g., copper, rhodium, palladium), can catalyze a broad range of enantioselective transformations, including Diels-Alder reactions, aldol additions, Michael additions, and hydrogenations. nih.gov

While the direct incorporation of the this compound unit into widely used ligand families is not extensively documented, the synthetic principles for creating such ligands are well-established. For example, the nitrogen and sulfur atoms of the oxazolidinethione ring could serve as coordination sites for a metal. Modification of the nitrogen atom with a substituent bearing another donor atom, such as a pyridine (B92270) or a phosphine, could lead to the formation of bidentate or tridentate chiral ligands.

For instance, the synthesis of chiral phosphine-oxazoline (PHOX) ligands has been a significant area of research, with these ligands proving to be highly effective in asymmetric catalysis. A hypothetical chiral ligand could be envisioned where the oxazoline ring of a PHOX ligand is replaced by a this compound moiety. Such a ligand would offer a different steric and electronic environment around the metal center, potentially leading to unique reactivity and selectivity.

The development of chiral Lewis acid catalysts is another area where the this compound scaffold could be employed. The coordination of a Lewis acidic metal to the sulfur or nitrogen atom of the oxazolidinethione could generate a chiral Lewis acid catalyst capable of activating substrates for enantioselective reactions.

Table 3: Potential Chiral Ligand and Catalyst Architectures Incorporating the Oxazolidinethione Moiety

| Ligand/Catalyst Type | Potential Application | Key Structural Feature |

| Bidentate N,S-Ligand | Asymmetric Allylic Alkylation | Coordination through oxazolidinethione nitrogen and sulfur |

| P,N-Type Ligand | Asymmetric Hydrogenation | Phosphine group attached to the oxazolidinethione nitrogen |

| Chiral Lewis Acid | Enantioselective Diels-Alder Reaction | Metal complexed to the oxazolidinethione moiety |

Comparative Analysis with Other Chiral Auxiliaries

Comparison with Evans-Type Oxazolidinone Auxiliaries

Evans-type oxazolidinones, such as 4-benzyl-2-oxazolidinone, are among the most widely utilized chiral auxiliaries, providing a benchmark for the performance of newer reagents like 4-Benzyloxazolidine-2-thione. williams.eduwikipedia.org The primary structural difference lies in the exocyclic carbonyl group of the oxazolidinone, which is replaced by a thiocarbonyl group in this compound.

Differences in Cleavage Efficiency

In contrast, the presence of the thiocarbonyl group in N-acylated this compound derivatives offers alternative and often milder cleavage pathways. Reductive cleavage is a common and efficient method for removing sulfur-containing auxiliaries. For instance, N-acylthiazolidinethiones can be reduced to the corresponding aldehydes using diisobutylaluminum hydride (DIBAL-H). While specific quantitative data for the direct comparison of this compound with Evans auxiliaries under a range of cleavage conditions is not extensively documented in single reports, the general trend indicates that thio-analogs provide greater flexibility in the choice of cleavage reagents.

| Cleavage Method | Reagents | Typical Products | Auxiliary Compatibility |

| Hydrolytic (Evans) | LiOH, H₂O₂ | Carboxylic Acid | Sensitive to oxidation |

| Reductive | LiBH₄, NaBH₄, DIBAL-H | Alcohol, Aldehyde | Broader functional group tolerance |

| Aminolysis | Amines | Amides | Substrate dependent |

| Transesterification | NaOMe, Ti(OiPr)₄ | Esters | Mild conditions |

Interactive Data Table: Comparison of Cleavage Methods

Comparative Selectivity Profiles in Asymmetric Reactions

Both Evans-type oxazolidinones and this compound have demonstrated high levels of stereocontrol in a variety of asymmetric transformations, including aldol (B89426) additions, alkylations, and Michael additions. The stereochemical outcome is generally governed by the steric hindrance provided by the substituent at the C4 position of the auxiliary, which directs the approach of the electrophile to the enolate.

In asymmetric aldol reactions, both classes of auxiliaries can be tuned to produce either "Evans syn" or "non-Evans syn" aldol adducts by modifying the reaction conditions, such as the choice of Lewis acid and base. scielo.org.mx For instance, the use of titanium tetrachloride and (-)-sparteine (B7772259) can facilitate the formation of "Evans syn" products with high diastereoselectivity for both oxazolidinethiones and thiazolidinethiones. scielo.org.mx

While comprehensive side-by-side comparisons in a wide array of reactions are limited, the available data suggests that both auxiliary types offer excellent levels of diastereoselectivity. The choice between them may therefore be dictated by other factors such as cleavage conditions or the specific nature of the substrates and reagents involved.

Comparison with Thiazolidinethione Auxiliaries

Thiazolidinethiones, which contain sulfur atoms in both the ring (endocyclic) and at the carbonyl equivalent position (exocyclic), offer another important point of comparison. The key difference between this compound and a corresponding thiazolidinethione, such as 4-benzylthiazolidine-2-thione, is the presence of an oxygen versus a sulfur atom within the five-membered ring.

Structural Influences on Reactivity and Selectivity

Furthermore, the presence of the endocyclic sulfur atom in thiazolidin-2-ones has been noted to facilitate the removal of the auxiliary under mild conditions. scielo.org.mx This suggests that the electronic nature of the ring has a direct impact on the reactivity of the exocyclic acyl group towards nucleophilic cleavage.

Distinct Features in Physical Stability and Crystallization Behavior

Both this compound and its thiazolidinethione and oxazolidinone counterparts are typically stable, crystalline solids. sigmaaldrich.com This crystalline nature is highly advantageous for the purification of the N-acylated derivatives and the subsequent diastereomeric products of asymmetric reactions, often allowing for separation and enrichment of the desired diastereomer by recrystallization. While specific comparative studies on their relative physical stability (e.g., towards moisture or air) are not extensively detailed, their solid-state nature generally contributes to their ease of handling and storage under standard laboratory conditions.

General Structure-Reactivity-Selectivity Relationships in Chiral Thioimidates

The N-acyl derivatives of oxazolidine-2-thiones and thiazolidine-2-thiones fall under the broader class of chiral thioimidates. The reactivity and selectivity of these compounds in asymmetric synthesis are governed by a number of interrelated structural factors:

Steric Hindrance: The substituent at the C4 position of the heterocyclic ring is the primary determinant of facial selectivity. Bulky groups effectively shield one face of the enolate, directing the approach of the electrophile to the opposite face.

Chelation Control: The formation of a rigid, chelated transition state involving the endocyclic heteroatom, the exocyclic sulfur or oxygen, and a Lewis acid is crucial for high stereoselectivity. The nature of the endocyclic heteroatom (O vs. S) can influence the geometry and stability of this chelated intermediate.

Electronic Effects: The electron-withdrawing nature of the thioacyl group influences the acidity of the α-protons, facilitating enolate formation. The electronic properties of the heterocyclic ring can further modulate this effect.

Conformational Rigidity: The five-membered ring structure provides a rigid scaffold that minimizes conformational ambiguity, leading to more predictable stereochemical outcomes.

Future Research Directions and Emerging Trends

Novel Methodologies for Oxazolidinethione Synthesis

Traditional methods for synthesizing oxazolidinethiones often involve multiple steps and the use of hazardous reagents. Current research is focused on developing more efficient, safer, and environmentally friendly synthetic routes. A significant trend is the adoption of microwave-assisted organic synthesis (MAOS), which has been shown to dramatically reduce reaction times and improve yields compared to conventional heating methods.

| Methodology | Key Features | Advantages | Research Focus |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. | Significant reduction in reaction times; Improved yields. | Optimization of reaction conditions for various substrates. |

| Carbon Disulfide Condensation | Reaction of amino alcohols with CS₂. | Established and effective method. | Development of milder and safer reaction conditions. |

| Alternative Thionating Agents | Exploring less hazardous reagents than CS₂. | Improved safety profile; Greener synthesis. | Identification and application of novel, efficient reagents. |

| One-Pot Syntheses | Combining multiple reaction steps into a single procedure. | Increased efficiency; Reduced waste and purification steps. | Designing novel cascade reactions for direct synthesis. |

Expanding the Scope of Asymmetric Reactions

4-Benzyloxazolidine-2-thione is a cornerstone chiral auxiliary, particularly in asymmetric aldol (B89426) additions. Future research is aimed at broadening its utility in a wider array of stereoselective transformations. A key area of investigation is the fine-tuning of reaction conditions to control diastereoselectivity, enabling access to both "Evans syn" and "non-Evans syn" aldol adducts from a single enantiomer of the auxiliary. This is often achieved by modulating the Lewis acid, base, and solvent system.

Beyond aldol reactions, researchers are exploring the use of N-acyloxazolidinethiones in other carbon-carbon bond-forming reactions, such as Michael additions, alkylations, and cycloadditions. The development of tandem or cascade reactions that create multiple stereocenters in a single operation is a particularly exciting frontier. For example, a combination of an asymmetric aldol reaction with a subsequent Curtius rearrangement has been demonstrated for the diastereoselective synthesis of complex 4,5-disubstituted oxazolidin-2-ones, showcasing a powerful strategy for building molecular complexity.

| Reaction Type | Emerging Trend | Significance |

| Asymmetric Aldol Additions | Diastereodivergent synthesis ("syn"/"anti" control). | Access to a wider range of stereoisomers from a single auxiliary. |

| Michael Additions | Catalytic enantioselective conjugate additions. | Formation of chiral 1,5-dicarbonyl compounds. |

| Tandem Reactions | Aldol-Curtius rearrangement sequences. | Rapid construction of complex chiral molecules with multiple stereocenters. |

| Cycloaddition Reactions | Diastereoselective Diels-Alder and [3+2] cycloadditions. | Synthesis of stereochemically rich cyclic and heterocyclic systems. |

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the synthesis of chiral compounds. researchgate.net The integration of oxazolidinethione chemistry with continuous flow technology represents a significant step towards more sustainable and efficient manufacturing processes. nih.gov Flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for automation and scalability. nih.gov

Research in this area is focused on developing immobilized catalysts and reagents for use in packed-bed reactors. rsc.org This approach allows for the continuous synthesis of oxazolidinone and, by extension, oxazolidinethione scaffolds, where the catalyst can be easily separated from the product stream and reused, minimizing waste. rsc.orgiciq.org The use of greener solvents, such as deep eutectic solvents, and renewable feedstocks, like CO₂, is also a key trend, aiming to reduce the environmental footprint of these important synthetic processes. researchgate.net

Advanced Computational Studies for Rational Design

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of asymmetric reactions. eurasianjournals.com Advanced computational studies, particularly using Density Functional Theory (DFT), are being employed for the rational design of new oxazolidinethione-based auxiliaries and for optimizing reaction conditions. nih.govmdpi.com

These computational models provide detailed insights into the transition state geometries of reactions, helping to elucidate the origins of stereoselectivity. nih.gov By understanding the non-covalent interactions that govern the facial selectivity of enolate reactions, researchers can design new auxiliaries with modified steric and electronic properties to achieve even higher levels of stereocontrol. Molecular docking and virtual screening are also being used to design novel oxazolidinone and oxazolidinethione derivatives with specific biological activities, accelerating the drug discovery process. nih.gov

| Computational Technique | Application in Oxazolidinethione Research | Goal |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and transition state structures. | To understand the origin of stereoselectivity and predict reaction outcomes. |

| Molecular Docking | Predicting the binding modes of derivatives with biological targets. | Rational design of new therapeutic agents. |

| Virtual Screening | High-throughput computational screening of virtual compound libraries. | Identification of new lead compounds with desired properties. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. | To design more potent and selective molecules. |

Exploration of New Applications in Materials Science and Chiral Separation

The unique chiral scaffold of this compound and its derivatives is being explored for novel applications beyond traditional asymmetric synthesis. In materials science, there is growing interest in incorporating these chiral building blocks into polymers to create new materials with unique optical or recognition properties. Research is underway to synthesize chiral polymers for applications in areas such as chiral drug delivery systems.

In the field of analytical chemistry, the enantioseparation of oxazolidinone and thiazolidine (B150603) derivatives is an active area of research. nih.govsemmelweis.huresearchgate.net These compounds serve as important analytes for the development and testing of new chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) and other separation techniques. nih.govsemmelweis.huresearchgate.net Studies involving polysaccharide-based CSPs are helping to elucidate the mechanisms of chiral recognition, which is crucial for designing more effective methods for separating enantiomers on both analytical and preparative scales. nih.govsemmelweis.huresearchgate.net

Q & A

Q. What are the standard synthetic routes for preparing 4-Benzyloxazolidine-2-thione and its enantiomers?

The synthesis typically involves reacting chiral or achiral precursors with thiocarbonylating agents. For example, enantiopure (R)- or (S)-4-Benzyloxazolidine-2-thione can be synthesized using chiral auxiliaries or resolving agents. A common method involves cyclization of thiourea intermediates under acidic or basic conditions. For instance, thioureas derived from aryl isothiocyanates and benzothiazol-containing amines can be cyclized to form oxazolidine-2-thiones . Enantiomeric purity is confirmed via chiral HPLC or optical rotation measurements .

Q. How is this compound characterized structurally?

Structural characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For example, the thiocarbonyl (C=S) group exhibits a distinct IR absorption near 1200–1250 cm⁻¹. NMR signals for the oxazolidine ring protons (e.g., δ 3.5–4.5 ppm for CH₂ groups) and benzyl substituents (δ 7.2–7.4 ppm for aromatic protons) are critical for confirming the scaffold .

Q. What safety precautions are essential when handling this compound?

Researchers must wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. The compound should be handled in a fume hood due to potential dust inhalation risks. Waste must be segregated and disposed via certified hazardous waste protocols to prevent environmental contamination .

Advanced Research Questions

Q. What mechanistic insights explain the cyclization of thiourea intermediates to form this compound?

Cyclization proceeds via intramolecular nucleophilic attack of the thiourea’s sulfur atom on an electrophilic carbon, facilitated by acid or base catalysis. For example, in acidic conditions, protonation of the amine group enhances electrophilicity, promoting ring closure. Kinetic studies and isotopic labeling (e.g., ¹⁵N) can elucidate the rate-determining steps and transition states .

Q. How does the stereochemistry of this compound influence its reactivity in asymmetric synthesis?

The (R)- and (S)-enantiomers serve as chiral auxiliaries in asymmetric catalysis. For instance, the (R)-enantiomer can induce specific stereoselectivity in aldol reactions by coordinating to metal catalysts or through non-covalent interactions. Comparative studies using circular dichroism (CD) spectroscopy and X-ray crystallography reveal how stereochemistry dictates spatial arrangement in transition-metal complexes .

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Contradictions in NMR or mass spectra may arise from impurities, tautomerism, or dynamic effects. Strategies include:

- Purifying the compound via column chromatography or recrystallization.

- Conducting variable-temperature NMR to detect tautomeric equilibria.

- Using 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping signals unambiguously .

Q. What variables optimize the yield of this compound in multi-step syntheses?

Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance thiourea formation.

- Temperature : Cyclization at reflux (e.g., 80–100°C) improves ring closure efficiency.

- Catalysts : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., HCl) accelerate reaction rates. Yield improvements (e.g., from 70% to 90%) are achievable by optimizing stoichiometry and reaction time .

Q. How do structural modifications of this compound affect its biological or catalytic activity?

Comparative studies with analogs (e.g., oxadiazinane-4-thiones, triazinane-2-thiones) reveal that:

- Electron-withdrawing substituents on the aryl group enhance electrophilicity, improving catalytic activity in asymmetric reactions.

- Bulkier substituents (e.g., tert-butyl) may sterically hinder interactions in enzyme inhibition assays. Biological screening data (e.g., IC₅₀ values) should be correlated with computational docking studies to rationalize structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.